乙酰芬太尼

描述

Acetylfentanyl is an opioid analgesic drug that is an analog of fentanyl . It is estimated to be 15 times more potent than morphine . Despite being somewhat weaker than fentanyl, it is still several times stronger than pure heroin . It has never been licensed for medical use and instead has only been sold on the illicit drug market .

Synthesis Analysis

The synthesis of acetylfentanyl involves the reaction of fentanyl with acetic anhydride . The reaction leads to the formation of acetylfentanyl along with other by-products . The synthesized acetylfentanyl is then purified for further use .

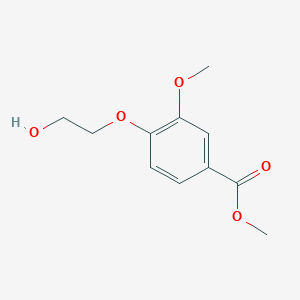

Molecular Structure Analysis

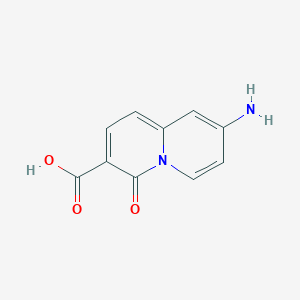

Acetylfentanyl is a derivative of the powerful pain-killing drug fentanyl. It contains an acetyl group in place of fentanyl’s propionyl group . Both drugs were developed in the late 1980s .

Chemical Reactions Analysis

The metabolism of acetylfentanyl can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation and O-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Physical And Chemical Properties Analysis

The geometrical molecular structures, atomic charges, frontier molecular orbitals, and UV–visible electronic data of acetylfentanyl were computed using quantum chemical code . In addition, NMR (1H and 13C) chemical shifts, harmonic vibrational wavenumbers, and the corresponding vibrational assignments were proposed on the basis of potential energy distribution .

科学研究应用

芬太尼概述

乙酰芬太尼是一种合成阿片类镇痛药,在美国、欧洲、日本、中国和澳大利亚等多个地区越来越容易获得。它主要被非法用作芬太尼和其他阿片类药物的替代品。尽管尚未批准用于医疗或兽医用途,但已发现乙酰芬太尼以粉末、片剂和吸墨纸等各种形式存在,甚至以液体和注射剂的形式存在。该物质的查获和相关滥用已导致大量死亡,导致其被列入各种麻醉品管制法规 (Katselou 等人,2016 年)。

代谢和毒理学

研究乙酰芬太尼的代谢、药理学和毒理学对于了解其对人类健康的影响至关重要。研究表明,乙酰芬太尼及其类似物主要通过 N-脱烷基化、羟基化和葡萄糖醛酸化等过程进行代谢。这些代谢途径对于法医毒理学以及开发分析方法以检测生物样本中的乙酰芬太尼及其代谢物非常重要 (Watanabe 等人,2017 年)。

药物检测和法医分析

乙酰芬太尼在法医学中的重要性因其涉及各种药物中毒和死亡而凸显。开发了先进的分析技术,如气相色谱-质谱法 (GC-MS) 和液相色谱-串联质谱法 (LC-MS/MS),用于检测生物液体中的乙酰芬太尼,帮助进行法医调查并了解该物质的药代动力学和动力学 (Misailidi 等人,2018 年)。

临床意义和急诊医学

在急诊医学中,了解乙酰芬太尼的作用对于管理过量用药和中毒至关重要。据报道,使用乙酰芬太尼会导致严重的呼吸抑制和其他阿片类药物相关症状,需要使用纳洛酮等解毒剂。了解乙酰芬太尼的临床意义有助于急诊医生快速识别和治疗,以避免发病率和死亡率 (Rogers 等人,2016 年)。

作用机制

Target of Action

Acetylfentanyl, an analog of fentanyl, is a potent opioid analgesic . It primarily targets the μ-opioid receptors , which play a crucial role in pain perception, reward, and addiction .

Mode of Action

As a μ-opioid receptor agonist , acetylfentanyl binds to these receptors, mimicking the action of endogenous opioids . This binding inhibits adenylate cyclase activity, decreasing intracellular cAMP levels . The result is a decrease in the release of neurotransmitters such as GABA, leading to analgesic effects .

Biochemical Pathways

The metabolism of acetylfentanyl generally involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Phase II metabolic reactions can also occur, comprising glucuronide or sulfate conjugate formation . Acetylfentanyl has a major primarily inactive metabolite, acetyl norfentanyl, produced by N-dealkylation via CYP450 enzymes .

Pharmacokinetics

It’s known that the metabolic reactions can drastically diminish the agonistic activity of acetylfentanyl . Exceptionally, β-hydroxylation maintains the activity at a level nearly equal to that of the parent drugs .

Result of Action

The binding of acetylfentanyl to μ-opioid receptors leads to a decrease in the perception of pain, providing an analgesic effect . It also has the potential for producing addiction and severe adverse effects, including coma and death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of acetylfentanyl. For instance, the presence of other substances, such as alcohol or benzodiazepines, can enhance the effects of acetylfentanyl and increase the risk of overdose . Additionally, the method of administration (oral, intravenous, etc.) can also impact its bioavailability and effects .

安全和危害

Fentanyl and its analogs, including acetylfentanyl, are members of the class of drugs known as rapid-acting synthetic opioids that alleviate pain . Exposure to fentanyl may be fatal . The U.S. Drug Enforcement Administration (DEA) classifies fentanyl and some of its analogs as schedule II prescription drugs . These drugs have a high potential for abuse .

未来方向

Acetylfentanyl is being used for non-medical purposes, although the incidence and prevalence of its abuse cannot be accurately estimated . It has been identified in confiscated material being trafficked illicitly in the United States, Europe, and Japan where it has been found as a white or pale-beige powder, in tablets and in nasal sprays, and in one report on blotting paper . At least eight countries have brought acetylfentanyl under some level of control as an abused substance .

属性

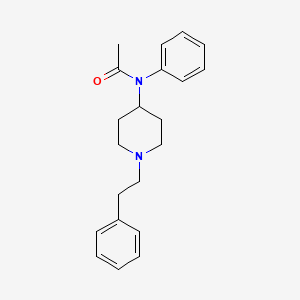

IUPAC Name |

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-18(24)23(20-10-6-3-7-11-20)21-13-16-22(17-14-21)15-12-19-8-4-2-5-9-19/h2-11,21H,12-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIUUQUPOKIKNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186275 | |

| Record name | Acetylfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3258-84-2 | |

| Record name | Acetylfentanyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3258-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylfentanyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003258842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[1-(2-phenylethyl)-4-piperidyl]-N-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLFENTANYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DZ28538KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3395239.png)

![1,4-Dioxaspiro[4.5]decane-7-carbonitrile](/img/structure/B3395284.png)

![6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3395297.png)

![3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3395304.png)